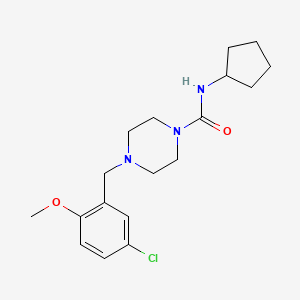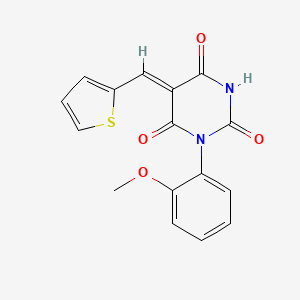
4-(5-chloro-2-methoxybenzyl)-N-cyclopentyl-1-piperazinecarboxamide
説明
4-(5-chloro-2-methoxybenzyl)-N-cyclopentyl-1-piperazinecarboxamide, commonly known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme aminopeptidase N (APN). APN is a zinc-dependent metalloprotease that is involved in the metabolism of neuropeptides and plays a crucial role in the regulation of neurotransmission. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and schizophrenia. In
作用機序
CPP-115 is a potent and selective inhibitor of 4-(5-chloro-2-methoxybenzyl)-N-cyclopentyl-1-piperazinecarboxamide. 4-(5-chloro-2-methoxybenzyl)-N-cyclopentyl-1-piperazinecarboxamide is involved in the metabolism of neuropeptides, including enkephalins and substance P, which are involved in the regulation of neurotransmission. By inhibiting 4-(5-chloro-2-methoxybenzyl)-N-cyclopentyl-1-piperazinecarboxamide, CPP-115 increases the levels of these neuropeptides, leading to enhanced neurotransmission. This mechanism of action is thought to underlie the anticonvulsant, anti-addictive, and antipsychotic effects of CPP-115.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of enkephalins and substance P in the brain, leading to enhanced neurotransmission. It has also been shown to increase the levels of GABA, an inhibitory neurotransmitter, in the brain. This increase in GABA levels is thought to contribute to the anticonvulsant effects of CPP-115. CPP-115 has also been shown to increase dopamine release in the brain, which may contribute to its anti-addictive effects.
実験室実験の利点と制限
CPP-115 is a potent and selective inhibitor of 4-(5-chloro-2-methoxybenzyl)-N-cyclopentyl-1-piperazinecarboxamide, making it a valuable tool for studying the role of 4-(5-chloro-2-methoxybenzyl)-N-cyclopentyl-1-piperazinecarboxamide in neurotransmission. Its high potency and selectivity allow for precise control of 4-(5-chloro-2-methoxybenzyl)-N-cyclopentyl-1-piperazinecarboxamide activity in vitro and in vivo. However, CPP-115 has a short half-life in vivo, which may limit its usefulness in certain experiments. In addition, the effects of CPP-115 on other enzymes and neurotransmitters have not been fully characterized, which may limit its specificity in certain contexts.
将来の方向性
CPP-115 has shown promise as a potential therapeutic agent for various neurological disorders. Future research should focus on further elucidating the mechanism of action of CPP-115 and its effects on other enzymes and neurotransmitters. In addition, the development of more potent and selective 4-(5-chloro-2-methoxybenzyl)-N-cyclopentyl-1-piperazinecarboxamide inhibitors may lead to the discovery of new therapeutic targets for neurological disorders. Finally, clinical trials are needed to determine the safety and efficacy of CPP-115 in humans.
科学的研究の応用
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, CPP-115 has been shown to have anticonvulsant effects in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, CPP-115 has been shown to improve cognitive function and reduce psychotic symptoms in animal models of schizophrenia. CPP-115 has also been studied for its potential use in the treatment of neuropathic pain.
特性
IUPAC Name |
4-[(5-chloro-2-methoxyphenyl)methyl]-N-cyclopentylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O2/c1-24-17-7-6-15(19)12-14(17)13-21-8-10-22(11-9-21)18(23)20-16-4-2-3-5-16/h6-7,12,16H,2-5,8-11,13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHLREUCNDDUEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CN2CCN(CC2)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(cyclopentyloxy)phenyl]-4-ethyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B4718018.png)
![4-iodo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B4718031.png)
![2-(4-chlorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B4718035.png)
![2-[4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4718042.png)
![N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4718046.png)
![ethyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4718051.png)
![N-[3-(propionylamino)phenyl]benzamide](/img/structure/B4718058.png)
![(2-methylphenyl){3-[(2-methylphenyl)amino]propyl}amine](/img/structure/B4718065.png)
![4-(4-chloro-3,5-dimethylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B4718072.png)

![N-1,3-benzodioxol-5-yl-N'-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]urea](/img/structure/B4718103.png)


